2-(1-Bromoethyl)-1,4-difluorobenzene
Overview
Description
2-(1-Bromoethyl)-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group and two fluorine atoms at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1,4-difluorobenzene typically involves the bromination of 1,4-difluorobenzene followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation, where 1,4-difluorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(1-Hydroxyethyl)-1,4-difluorobenzene.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,4-difluorostyrene.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid derivative
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used
Major Products Formed
Substitution: 2-(1-Hydroxyethyl)-1,4-difluorobenzene
Elimination: 1,4-Difluorostyrene
Oxidation: 2-(1-Carboxyethyl)-1,4-difluorobenzene
Scientific Research Applications
2-(1-Bromoethyl)-1,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-1,4-difluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the bromine atom more susceptible to nucleophilic attack. The ethyl group can also participate in various reactions, such as oxidation and elimination, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-difluorobenzene
- 2-Bromo-1,4-difluorobenzene
- 1,4-Difluorobenzene
Uniqueness
2-(1-Bromoethyl)-1,4-difluorobenzene is unique due to the presence of both bromoethyl and difluoro substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The electron-withdrawing effect of the fluorine atoms enhances the reactivity of the bromine atom, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(1-bromoethyl)-1,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLZDHKWKANLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.